1-(4-(2-Hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)propan-1-one dihydrochloride
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Overview
Description
This compound is a complex organic molecule that contains a pyridin-2-yl group, a piperazin-1-yl group, and a propan-1-one group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Similar compounds have been involved in reactions such as Diels–Alder reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, solubility in various solvents, and its stability under different conditions .Scientific Research Applications
- Researchers have explored derivatives of this compound for their antimicrobial properties . Notably, compounds 1a and 1b demonstrated good antimicrobial potential. Further investigations could reveal their efficacy against specific pathogens.
- A library of substituted derivatives containing this compound’s core structure was synthesized and screened for cytotoxic activity . These derivatives were tested against various cancer cell lines (BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells). Understanding their cytotoxic effects may contribute to cancer drug development.
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives, derived from pyridine and indole, were prepared and investigated for their in vitro antitubercular activity . These compounds could potentially combat tuberculosis.
- The compound is also known as Azaperone for Veterinary Use Impurity C . Understanding its impurity profile is crucial for ensuring the safety and efficacy of veterinary drugs.
Antimicrobial Potential
Cytotoxic Activity
Antitubercular Activity
Veterinary Use Impurity
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with a variety of receptors due to the presence of a pyridin-2-yl and piperazin-1-yl group . These groups are often found in compounds with diverse biological activities .
Mode of Action
Based on its structural features, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Its molecular weight of 325.4048 suggests that it may have suitable drug-like properties, as most orally administered drugs have a molecular weight below 500.
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities . Therefore, it is possible that this compound may have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenyl]propan-1-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3.2ClH/c1-2-20(26)17-6-8-19(9-7-17)27-16-18(25)15-23-11-13-24(14-12-23)21-5-3-4-10-22-21;;/h3-10,18,25H,2,11-16H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVGVTRCJVGAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=N3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)propan-1-one dihydrochloride |
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